An In-depth Technical Guide to 3-tert-butyl-7-oxabicyclo[4.1.0]heptane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-tert-butyl-7-oxabicyclo[4.1.0]heptane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, a key intermediate in organic synthesis. The document delves into its structural features, spectroscopic data, and characteristic reactions, with a particular focus on the synthetic protocols for its preparation and its behavior in nucleophilic ring-opening reactions. Safety and handling considerations for this class of compounds are also addressed to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering insights into the utility of this versatile bicyclic epoxide.
Introduction
3-tert-butyl-7-oxabicyclo[4.1.0]heptane, also known as 4-tert-butyl-1,2-epoxycyclohexane, is a saturated bicyclic ether featuring a cyclohexane ring fused to an oxirane (epoxide) ring. The presence of the sterically demanding tert-butyl group at the 3-position significantly influences the molecule's conformation and reactivity. This structural feature locks the cyclohexane ring in a conformation where the tert-butyl group predominantly occupies an equatorial position to minimize steric strain. This conformational bias, in turn, dictates the stereochemical outcomes of its reactions. The strained three-membered epoxide ring is the primary site of reactivity, making it susceptible to nucleophilic attack, leading to a variety of ring-opened products with significant synthetic potential.
Physicochemical Properties
Table 1: Physical and Chemical Properties of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane
| Property | Value | Source |
| Molecular Formula | C10H18O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| CAS Number | 15536-71-7 | [1] |
| IUPAC Name | 3-tert-butyl-7-oxabicyclo[4.1.0]heptane | [1] |
| Appearance | Likely a colorless liquid or low-melting solid | Inferred |
| Boiling Point | Estimated to be in the range of 170-190 °C at atmospheric pressure | Inferred from related compounds |
| Melting Point | Not available | |
| Density | Estimated to be around 0.9 g/cm³ | Inferred from related compounds |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane, hexanes) and have limited solubility in water. | Inferred from structural similarity to other epoxides |
| XLogP3 | 2.8 | [1][2] |
Synthesis and Characterization
The most common and direct method for the synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is the epoxidation of its corresponding alkene precursor, 4-tert-butylcyclohexene.
Synthesis Protocol: Epoxidation of 4-tert-butylcyclohexene
This protocol outlines a general procedure for the epoxidation of 4-tert-butylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective epoxidizing agent.
Materials:
-
4-tert-butylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexene (1 equivalent) in dichloromethane (DCM).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-tert-butyl-7-oxabicyclo[4.1.0]heptane.
Caption: Epoxidation of 4-tert-butylcyclohexene to form the target epoxide.
Spectroscopic Characterization
While specific experimental spectra for 3-tert-butyl-7-oxabicyclo[4.1.0]heptane are not widely published, the expected NMR and IR spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR:
-
A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 0.8-1.0 ppm.
-
The protons on the cyclohexane ring will appear as a series of complex multiplets in the region of δ 1.0-2.5 ppm.
-
The protons on the epoxide ring (C1 and C2) are expected to resonate as multiplets around δ 2.8-3.2 ppm. The coupling patterns will be influenced by the stereochemistry of the epoxide (cis or trans relative to the tert-butyl group).
-
-
¹³C NMR:
-
The quaternary carbon of the tert-butyl group will appear around δ 32-34 ppm, and the methyl carbons around δ 27-29 ppm.
-
The carbons of the cyclohexane ring will resonate in the range of δ 20-40 ppm.
-
The carbons of the epoxide ring are expected to be in the region of δ 50-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.
-
A characteristic C-O-C stretching band for the epoxide ring is expected in the region of 1250 cm⁻¹ and also in the 800-950 cm⁻¹ region.
-
Chemical Reactivity and Synthetic Applications
The reactivity of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is dominated by the electrophilic nature of the epoxide ring, which readily undergoes ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration for synthetic applications.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide for nucleophilic attack.[3][4] The attack of the nucleophile then proceeds at the more substituted carbon atom, following a mechanism that has significant SN1 character.[3][5] This is because the partial positive charge that develops in the transition state is better stabilized at the more substituted position. The stereochemistry of the reaction results in an anti-diaxial opening of the epoxide, leading to a trans-diol product when water is the nucleophile.
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism.[5][6] The nucleophile attacks the less sterically hindered carbon of the epoxide.[6] For 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, this would be the carbon atom further away from the bulky tert-butyl group. This reaction also proceeds with inversion of stereochemistry at the site of attack.
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[7][8][9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.[1][9] Contaminated clothing should be removed and washed before reuse.
-
Eye Contact: In case of contact with eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-tert-butyl-7-oxabicyclo[4.1.0]heptane is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its conformationally locked structure, due to the presence of the bulky tert-butyl group, provides a platform for stereoselective transformations. The facile ring-opening of the strained epoxide ring under both acidic and basic conditions allows for the introduction of a wide range of functional groups, making it a versatile building block in the synthesis of complex organic molecules and potential pharmaceutical agents. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this compound.
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